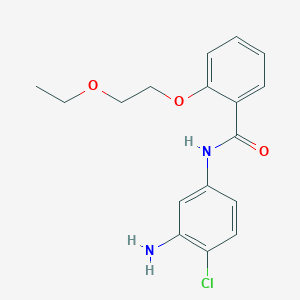
N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide
説明
N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide is a chemical compound with the molecular formula C17H19ClN2O3. It contains a total of 38 bonds, including 19 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 primary amine (aromatic), and 2 ethers (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes 38 atoms: 19 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Chlorine atom . The molecule also contains a six-membered ring, which is part of its aromatic structure .Physical And Chemical Properties Analysis
The molecular weight of this compound is 334.8 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用
Gastrokinetic Agents
A study conducted by Kato et al. (1992) explored a series of benzamide derivatives, including N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide, for their gastrokinetic activity. These compounds were evaluated for their effects on gastric emptying in rats, identifying certain derivatives with potent in vivo gastric emptying activity. This research suggests a potential application of such compounds in treating gastrointestinal motility disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Neuroleptic Activity
Iwanami et al. (1981) synthesized a series of benzamides, including variants similar to this compound, to evaluate their potential as neuroleptics. These compounds showed promising inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential application in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Anticonvulsant Activity
Lambert et al. (1995) investigated derivatives of ameltolide, including 4-amino-N-(2,6-dimethylphenyl)benzamide, which is structurally related to this compound. These compounds exhibited significant anticonvulsant properties in various models, suggesting their potential in the development of new antiepileptic drugs (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Antimicrobial Activity
Chawla (2016) synthesized thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which showed significant antimicrobial activity against various bacterial and fungal species. This highlights the potential of this compound analogs in developing new antimicrobial agents (Chawla, 2016).
特性
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-2-22-9-10-23-16-6-4-3-5-13(16)17(21)20-12-7-8-14(18)15(19)11-12/h3-8,11H,2,9-10,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYWKGUUDQKVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





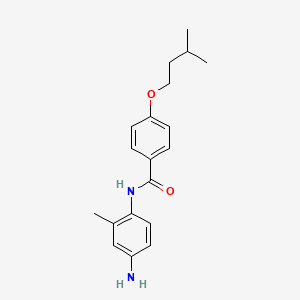
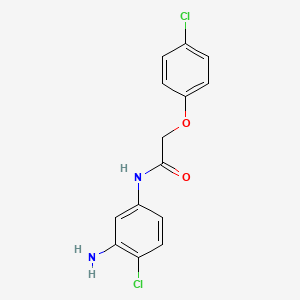
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385072.png)
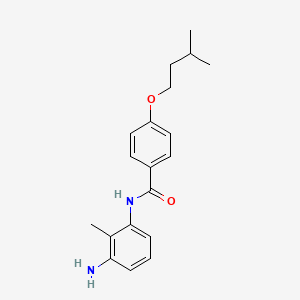
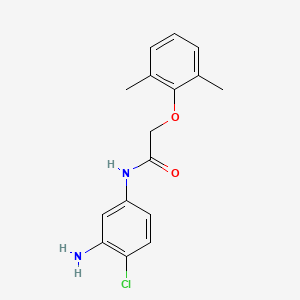
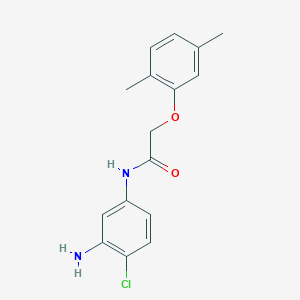

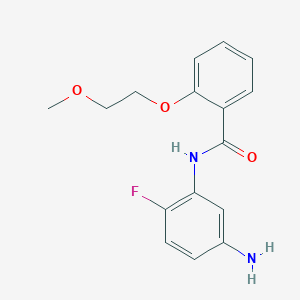
![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)


